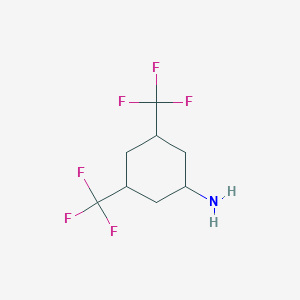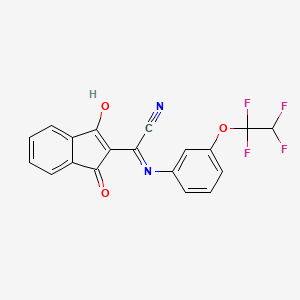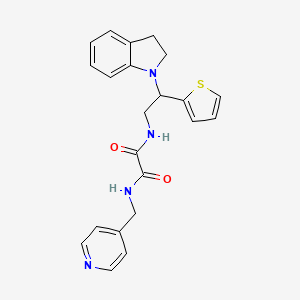
3,5-Bis(trifluoromethyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-Bis(trifluoromethyl)cyclohexan-1-amine” is a chemical compound with the CAS Number: 58665-71-7 . It has a molecular weight of 235.17 . The IUPAC name for this compound is 3,5-bis(trifluoromethyl)cyclohexanamine .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H11F6N . The InChI code for this compound is 1S/C8H11F6N/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-6H,1-3,15H2 .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is not soluble in water .
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Carbon Dioxide Utilization
Research indicates that amine-bis(phenolate) chromium(III) complexes, which potentially could include derivatives or structural analogs of 3,5-Bis(trifluoromethyl)cyclohexan-1-amine, catalyze the copolymerization of cyclohexene oxide with carbon dioxide. These catalysts have been shown to incorporate tetradentate amine-bis(phenolate) ligands, leading to the formation of low molecular weight polycarbonates with narrow dispersities. This process is significant for developing environmentally friendly polymers from carbon dioxide, a greenhouse gas, suggesting a novel approach to its utilization and reduction in the atmosphere (Devaine-Pressing et al., 2015).
Catalysis and Homogeneous Reactions
The synthesis of chiral bis(olefin)amines and their application in transfer hydrogenations highlight the versatile roles of amine compounds in catalytic processes. Specifically, the study describes the coupling reactions leading to chiral bis(olefin)amines, which, upon complexation with rhodium, facilitate the asymmetric transfer hydrogenation of ketones. This process exemplifies the potential for amine derivatives to act as ligands in catalytic systems, enabling enantioselective reactions that are foundational in producing pharmaceuticals and fine chemicals (Zweifel et al., 2009).
Sensing and Optical Applications
Eu(III) complexes with furan- and pyridine-based ligands, potentially related to the structural framework of this compound, exhibit unique structural, optical, and sensing properties. These complexes demonstrate significant potential in sensing applications, particularly for detecting nitrate ions through changes in emission intensity. The ability of these complexes to act as fluorescent probes underscores the importance of amine derivatives in developing new materials for environmental monitoring and diagnostic applications (Piccinelli et al., 2015).
Alkane Oxidation Catalysis
Iron(II), manganese(II), and cobalt(II) complexes containing tetradentate biphenyl-bridged ligands, which could include this compound derivatives, have been synthesized and evaluated for their catalytic properties in the oxidation of cyclohexane. These studies contribute to the understanding of how amine-containing ligands can influence the activity and selectivity of metal complexes in oxidation reactions, a critical area of research for the development of sustainable industrial processes (Britovsek et al., 2006).
Safety and Hazards
The compound is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). The hazard statements include H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use only non-sparking tools), P243 (Take precautionary measures against static discharge), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), P370+P378 (In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-bis(trifluoromethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F6N/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-6H,1-3,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLGJXAKKIPKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C(F)(F)F)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2717090.png)
![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2717095.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)
![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)
![2-(4-methoxyphenyl)-3-(methylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2717099.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)
![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)
